molecular formula C23H33N5O3 B12170618 tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate

tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate

Cat. No.: B12170618
M. Wt: 427.5 g/mol
InChI Key: DXAGONWMDBUPNS-UHFFFAOYSA-N
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Description

tert-Butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound that belongs to the class of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle, and a piperidine ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate involves several steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the reaction of diphenylhydrazone with pyridine in the presence of iodine The final step is the protection of the amine group with a tert-butyl carbamate group, which is typically done using tert-butyl chloroformate in the presence of a base .

Chemical Reactions Analysis

tert-Butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. It is known to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the kinase domain, it prevents the phosphorylation and activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Similar compounds to tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate include:

These compounds share similar structural features, such as the presence of tert-butyl and carbamate groups, but differ in their core structures and specific biological activities. The uniqueness of this compound lies in its pyrazolo[3,4-b]pyridine core, which imparts distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C23H33N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

tert-butyl N-[1-(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C23H33N5O3/c1-15-13-18(19-14-24-28(20(19)25-15)17-7-5-6-8-17)21(29)27-11-9-16(10-12-27)26-22(30)31-23(2,3)4/h13-14,16-17H,5-12H2,1-4H3,(H,26,30)

InChI Key

DXAGONWMDBUPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)N4CCC(CC4)NC(=O)OC(C)(C)C

Origin of Product

United States

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